molecular formula C15H19N3O3 B7572382 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide

Cat. No. B7572382
M. Wt: 289.33 g/mol
InChI Key: YPYLMKBZUALRQI-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide, also known as DOPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. DOPP is a complex molecule that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial activity against various strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. This inhibition can lead to a reduction in inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have antimicrobial activity against various strains of bacteria and fungi. In vivo studies have shown that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of using 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in lab experiments is that its synthesis can be challenging, and the yield can vary depending on the method used.

Future Directions

There are many potential future directions for the study of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide. One area of research could focus on improving the synthesis method to increase the yield and purity of the compound. Additionally, further studies could investigate the potential use of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in the treatment of various diseases, such as cancer, Alzheimer's disease, and other neurodegenerative diseases. Another area of research could focus on developing new derivatives of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide with improved properties, such as increased potency or selectivity. Overall, the study of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has the potential to lead to the development of new treatments for a range of diseases and conditions.

Synthesis Methods

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been synthesized using various methods, including the reaction of 3,5-dimethyl-4-(2-oxoethyl)oxazole with 3-aminopyridine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 3,5-dimethyl-4-(2-hydroxyethyl)oxazole with 3-aminopyridine in the presence of acetic anhydride and triethylamine. The yield of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide using these methods ranges from 40% to 70%.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-5-18-8-12(6-7-13(18)19)16-15(20)9(2)14-10(3)17-21-11(14)4/h6-9H,5H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYLMKBZUALRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NC(=O)C(C)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide

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